molecular formula C18H32O16 B1216287 3,6-Di-O-(alpha-mannopyranosyl)mannose CAS No. 69401-47-4

3,6-Di-O-(alpha-mannopyranosyl)mannose

Cat. No.: B1216287
CAS No.: 69401-47-4
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-JQBMHSASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Di-O-(alpha-mannopyranosyl)mannose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a disaccharide consisting of two mannose units linked by glycosidic bonds. It plays a crucial role in understanding carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Scientific Research Applications

3,6-Di-O-(alpha-mannopyranosyl)mannose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:

Mechanism of Action

Target of Action

3,6-Di-O-(alpha-mannopyranosyl)mannose, a trisaccharide where D-mannose units are linked in a specific pattern, is a valuable tool for studying carbohydrate interactions and enzymatic activities related to mannose-specific processes . It facilitates the investigation of mannose-binding lectins, enzymes, and receptors that play critical roles in cellular recognition and signaling .

Mode of Action

This compound is particularly useful for probing the specificity and binding dynamics of mannose-binding proteins, which are involved in numerous biological functions including immune response modulation and pathogen recognition . The structure of this compound allows scientists to dissect how these proteins recognize and interact with mannose residues, offering insights into their function at a molecular level .

Biochemical Pathways

This compound is utilized in studying the mechanisms of glycosylation and glycan processing within cells . This aids in the understanding of how carbohydrates influence protein folding and stability . It contributes to fundamental glycobiology studies, enhancing our understanding of carbohydrate-mediated biological processes .

Pharmacokinetics

As a carbohydrate, it is expected to be soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific mannose-binding proteins it interacts with . These proteins are involved in numerous biological functions, including immune response modulation and pathogen recognition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect enzymatic reactions . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the hydration status of the organism or the specific cellular environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose typically involves the glycosylation of mannose derivatives. One common method is the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides. This process involves treating alpha-D-mannopyranosides with TsOH·H2O and 2-methoxypropene at 70°C, resulting in high yields of 2,3-O-isopropylidene-alpha-D-mannopyranosides . These intermediates can then be further reacted to form the desired disaccharide.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved using automated glycan assembly techniques, which allow for the efficient production of complex carbohydrates.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-O-(alpha-mannopyranosyl)mannose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

    Oxidation: Formation of mannuronic acid derivatives.

    Reduction: Formation of mannitol derivatives.

    Substitution: Formation of acetylated or benzoylated mannose derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di-O-(alpha-mannopyranosyl)mannose
  • 4,6-Di-O-(alpha-mannopyranosyl)mannose
  • 2,6-Di-O-(alpha-mannopyranosyl)mannose

Uniqueness

3,6-Di-O-(alpha-mannopyranosyl)mannose is unique due to its specific glycosidic linkage, which influences its interaction with glycan-binding proteins. This specificity allows for targeted studies of glycan-protein interactions and their biological implications, distinguishing it from other mannose-based disaccharides .

Properties

IUPAC Name

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVOBRQLSFMMV-JQBMHSASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69401-47-4
Record name 3,6-Di-O-(alpha-mannopyranosyl)mannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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